molecular formula C17H14BrN3O B11140692 5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11140692
M. Wt: 356.2 g/mol
InChI Key: PXQJHKLBAQQMAC-UHFFFAOYSA-N
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Description

5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is an organic compound that features a bromine atom, a pyridine ring, a pyrrole ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

    Formation of Benzamide: The benzamide structure can be synthesized by reacting the brominated benzene derivative with an amine, such as pyridin-4-ylmethylamine, under conditions that facilitate amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Pyrrole Introduction: The pyrrole ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyrrole derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring

    Reduction: Reduced amine or alcohol derivatives

    Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(1H-pyrrol-1-yl)benzamide: Lacks the pyridin-4-ylmethyl group, which may affect its biological activity and chemical reactivity.

    N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide:

    5-chloro-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide: Similar structure with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness

5-bromo-N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both the bromine atom and the pyridin-4-ylmethyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

5-bromo-N-(pyridin-4-ylmethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H14BrN3O/c18-14-3-4-16(21-9-1-2-10-21)15(11-14)17(22)20-12-13-5-7-19-8-6-13/h1-11H,12H2,(H,20,22)

InChI Key

PXQJHKLBAQQMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Br)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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